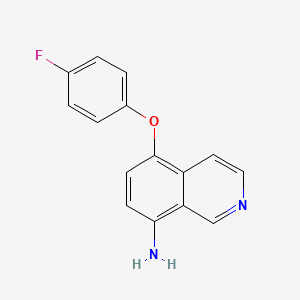

5-(4-Fluorophenoxy)isoquinolin-8-amine

Description

Properties

IUPAC Name |

5-(4-fluorophenoxy)isoquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-9H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLMJPBIBIZJJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C3C=CN=CC3=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Fluorophenoxy)isoquinolin-8-amine

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide provides an in-depth, technical walkthrough for the synthesis and comprehensive characterization of a novel isoquinoline derivative, 5-(4-Fluorophenoxy)isoquinolin-8-amine. This molecule integrates three key pharmacophores: the versatile isoquinoline nucleus, a diaryl ether linkage known for its conformational flexibility, and an aromatic amine that serves as a critical handle for further derivatization. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework from conceptual retrosynthesis to practical execution and rigorous analytical validation.

Strategic Approach: Retrosynthetic Analysis

A logical and efficient synthesis begins with a sound retrosynthetic strategy. For the target molecule, 5-(4-Fluorophenoxy)isoquinolin-8-amine, the primary disconnections are made at the diaryl ether bond and the amine functional group.

The proposed strategy involves two key transformations:

-

C-O Bond Formation: A copper-catalyzed Ullmann condensation is selected for the formation of the diaryl ether linkage. This classic reaction is reliable for coupling aryl halides with phenols.[3][4]

-

C-N Bond Formation: The primary amine at the C-8 position is retrosynthetically derived from a nitro group. The reduction of an aromatic nitro group is a high-yielding and well-established transformation.

This approach allows for the use of commercially available or readily accessible starting materials, proceeding through a stable nitro-intermediate before the final reduction step.

Caption: Retrosynthetic pathway for 5-(4-Fluorophenoxy)isoquinolin-8-amine.

Synthesis Protocol: A Step-by-Step Guide

This section details the experimental procedures for the multi-step synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[5][6]

Materials and Reagents

| Reagent | CAS No. | Supplier |

| 5-Bromo-8-nitroisoquinoline | 85433-43-2 | (Example) Sigma-Aldrich |

| 4-Fluorophenol | 371-41-5 | (Example) Alfa Aesar |

| Copper(I) Iodide (CuI) | 7681-65-4 | (Example) Acros Organics |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | (Example) TCI |

| N,N-Dimethylformamide (DMF) | 68-12-2 | (Example) Fisher Scientific |

| Tin(II) Chloride Dihydrate | 10025-69-1 | (Example) Sigma-Aldrich |

| Concentrated Hydrochloric Acid | 7647-01-0 | (Example) VWR |

| Ethyl Acetate | 141-78-6 | (Example) VWR |

| Sodium Bicarbonate | 144-55-8 | (Example) Fisher Scientific |

| Anhydrous Magnesium Sulfate | 7487-88-9 | (Example) Acros Organics |

Step 1: Synthesis of 5-(4-Fluorophenoxy)-8-nitroisoquinoline

The formation of the diaryl ether is achieved via an Ullmann condensation. The use of cesium carbonate as the base allows for milder reaction conditions compared to traditional methods, while DMF serves as a polar aprotic solvent suitable for this transformation.[7]

Experimental Protocol:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-8-nitroisoquinoline (2.54 g, 10 mmol), 4-fluorophenol (1.34 g, 12 mmol), and cesium carbonate (6.52 g, 20 mmol).

-

Add copper(I) iodide (0.19 g, 1 mmol, 10 mol%).

-

Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere.

-

Add anhydrous N,N-dimethylformamide (DMF, 40 mL) via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 50 mL).

-

Dry the crude product under high vacuum. The product, 5-(4-fluorophenoxy)-8-nitroisoquinoline, can be purified further by column chromatography on silica gel if necessary.

Step 2: Synthesis of 5-(4-Fluorophenoxy)isoquinolin-8-amine

The final step is the reduction of the nitro group to a primary amine using tin(II) chloride in an acidic medium. This method is highly effective for aromatic nitro compounds and is tolerant of many other functional groups.

Experimental Protocol:

-

In a 250 mL round-bottom flask, suspend the crude 5-(4-fluorophenoxy)-8-nitroisoquinoline (approx. 10 mmol) from the previous step in ethanol (100 mL).

-

Add tin(II) chloride dihydrate (11.3 g, 50 mmol) to the suspension.

-

Heat the mixture to 70 °C with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (15 mL) dropwise over 20 minutes. The reaction is exothermic.

-

After the addition is complete, maintain the reaction at 70 °C for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Caution: This will cause vigorous gas evolution.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 5-(4-Fluorophenoxy)isoquinolin-8-amine as a pure solid.

Analytical Characterization

Unambiguous structural confirmation of the final compound is paramount for its use in further research and development.[8] A combination of spectroscopic methods is employed for this purpose.

Caption: Workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8] The expected chemical shifts are predicted based on the electronic environment of the nuclei.

Table 1: Predicted NMR Data for 5-(4-Fluorophenoxy)isoquinolin-8-amine

| Technique | Predicted Chemical Shifts (δ, ppm in CDCl₃) and Multiplicity | Assignment |

|---|---|---|

| ¹H NMR | ~8.9-9.2 (d) | H-1 (proton adjacent to isoquinoline N) |

| ~8.4-8.6 (d) | H-3 | |

| ~7.5-7.8 (m) | H-4, H-6 | |

| ~7.0-7.2 (m) | Protons on the 4-fluorophenoxy ring (AA'BB' system) | |

| ~6.8-7.0 (d) | H-7 | |

| ~4.5-5.0 (br s) | -NH₂ (amine protons) | |

| ¹³C NMR | ~150-155 | C-1 |

| ~145-150 | C-8a, C-5 | |

| ~135-140 | C-4a, C-8 |

| | ~115-130 | Aromatic carbons (C-3, C-4, C-6, C-7, and fluorophenoxy carbons) |

Note: The fluorine atom will cause characteristic splitting in both the ¹H and ¹³C NMR spectra for the adjacent nuclei.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental formula.

Table 2: Predicted Mass Spectrometry Data

| Technique | Parameter | Expected Value |

|---|---|---|

| HRMS (ESI+) | Molecular Formula | C₁₅H₁₁FN₂O |

| Calculated Mass [M+H]⁺ | 255.0928 |

| MS (EI) | Key Fragments | m/z corresponding to the loss of the fluorophenoxy group or cleavage of the ether bond. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[9]

Table 3: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450-3300 | Medium, Doublet | N-H stretch (primary amine) |

| 1620-1580 | Medium | N-H bend (primary amine) |

| 1300-1200 | Strong | C-O-C stretch (aryl ether) |

| 1335-1250 | Strong | C-N stretch (aromatic amine) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

Safety, Handling, and Storage

Handling:

-

Always work in a well-ventilated chemical fume hood.[5]

-

Avoid all personal contact, including inhalation and skin/eye contact.[6]

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[10]

-

Do not eat, drink, or smoke in the laboratory.[5]

Storage:

-

Store the final compound in a tightly sealed container in a cool, dry, and dark place.

-

For long-term storage, keeping the material at -20°C is recommended to prevent degradation.[11]

Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion and Outlook

This guide has outlined a comprehensive and scientifically grounded approach for the synthesis and characterization of 5-(4-Fluorophenoxy)isoquinolin-8-amine. By following the detailed protocols for the Ullmann condensation and subsequent nitro group reduction, researchers can reliably produce this valuable chemical entity. The rigorous analytical workflow ensures the structural integrity and purity of the final product, making it suitable for advanced applications.

Given the vast therapeutic potential of the isoquinoline scaffold, 5-(4-Fluorophenoxy)isoquinolin-8-amine represents a promising building block for the development of new therapeutic agents.[12][13] The primary amine at the C-8 position serves as a versatile anchor for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

References

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, February 14). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Isoquinoline.pptx. (n.d.). Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

Ranu, B. C., et al. (n.d.). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Retrieved from [Link]

-

Guchhait, G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

-

Hassan, J., et al. (2002). The Ullmann Ether Condensation. Chemical Reviews. Retrieved from [Link]

-

Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Retrieved from [Link]

-

Li, W., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry. Retrieved from [Link]

-

Czarnomysy, R., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals. Retrieved from [Link]

-

Givaudan. (2019, September 17). ISO BUTYL QUINOLINE - SAFETY DATA SHEET. Retrieved from [Link]

-

Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of 3-isoquinolineamine. Arkivoc. Retrieved from [Link]

- Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.

-

Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

-

Stefańska, J., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. Retrieved from [Link]

-

Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ResearchGate. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Taylor & Francis Online. (2024, January 30). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectrum of isoquinoline at 77 °K. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

-

University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Singh, P. P., et al. (2013). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Mass Spectrometry: A Textbook. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

- 1. amerigoscientific.com [amerigoscientific.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. abmole.com [abmole.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorophenoxy)isoquinolin-8-amine

In the journey from a promising molecular concept to a viable therapeutic agent, the intrinsic physicochemical properties of a compound serve as the fundamental determinants of its fate. These characteristics—solubility, lipophilicity, ionization state, and solid-state behavior—govern every aspect of a drug's interaction with a biological system, from absorption and distribution to metabolism and excretion (ADME). For novel chemical entities such as 5-(4-Fluorophenoxy)isoquinolin-8-amine, a derivative of the pharmacologically significant isoquinoline scaffold, a rigorous and early-stage physicochemical evaluation is not merely a data-gathering exercise; it is the cornerstone of a rational, milestone-driven drug development program.[1][2][3]

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-(4-Fluorophenoxy)isoquinolin-8-amine. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only predicted and experimental data but also the underlying scientific rationale and field-proven methodologies for their determination. By understanding the "why" behind each parameter, we can proactively address potential liabilities and strategically design molecules with a higher probability of clinical success.

Molecular Identity and Core Structural Attributes

The foundational step in characterizing any new chemical entity is to establish its precise molecular identity. 5-(4-Fluorophenoxy)isoquinolin-8-amine combines three key structural motifs: a bicyclic isoquinoline core, a primary aromatic amine at the 8-position, and a 4-fluorophenoxy substituent at the 5-position. The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2][3][4][5] The amine and fluorophenoxy groups are critical modulators of the molecule's electronic, steric, and lipophilic properties.

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 5. zenodo.org [zenodo.org]

Technical Guide: In Vitro and In Vivo Activity of 5-(4-Fluorophenoxy)isoquinolin-8-amine Scaffolds

The following technical guide provides an in-depth analysis of the 5-(4-Fluorophenoxy)isoquinoline scaffold, specifically focusing on its role as the critical pharmacophore for the novel class of HIF-2

Executive Summary

5-(4-Fluorophenoxy)isoquinolin-8-amine (CAS: 1154275-78-1) serves as the foundational chemical intermediate for a breakthrough class of small-molecule antagonists targeting Hypoxia-Inducible Factor 2

This guide details the pharmacological profile of this scaffold, transitioning from the precursor amine to the active 8-cyano antagonists. It covers the mechanism of allosteric inhibition, in vitro potency, in vivo pharmacokinetics, and validated experimental protocols for assessing activity.

Chemical Identity & Mechanism of Action[1][2][3]

The Scaffold Transition: From Amine to Antagonist

The 5-(4-fluorophenoxy)isoquinolin-8-amine is the "parent" structure. Structure-Activity Relationship (SAR) studies demonstrated that converting the 8-amino group to an electron-withdrawing 8-cyano group drastically improves binding affinity to the HIF-2

-

Precursor (The Topic): 5-(4-Fluorophenoxy)isoquinolin-8-amine.

-

Active Drug (First Gen): PT2385 (8-cyano derivative).

-

Active Drug (Second Gen): Belzutifan (PT2977) (8-cyano, vicinal difluoro derivative).

Mechanism of Action: Allosteric Dimer Disruption

Unlike traditional kinase inhibitors that target the ATP binding site, derivatives of this scaffold function as protein-protein interaction (PPI) inhibitors .

-

Target: The PAS-B domain of the HIF-2

subunit.[1][2] -

Binding Mode: The isoquinoline core binds within a pre-formed hydrophobic cavity in the PAS-B domain. The 4-fluorophenoxy group induces a conformational change.

-

Effect: This conformational shift sterically hinders the heterodimerization of HIF-2

with its obligate partner, ARNT (HIF-1 -

Outcome: Without dimerization, the HIF-2 transcriptional complex cannot bind to Hypoxia Response Elements (HREs) on DNA, halting the transcription of oncogenic genes like VEGFA, CCND1 (Cyclin D1), and GLUT1.

Pathway Visualization

Figure 1: Mechanism of Action.[3][4][5][6][7] The inhibitor binds the HIF-2

In Vitro Pharmacology[3][7]

The biological activity of this scaffold is best exemplified by the 8-cyano derivatives (PT2385/Belzutifan). The amine precursor is generally considered inactive or weakly active (micromolar range) compared to the nanomolar potency of the nitrile derivatives.

Binding Affinity and Potency

| Compound | Assay Type | IC50 / Kd | Selectivity |

| PT2385 | SPA Binding (HIF-2 | >100x vs HIF-1 | |

| Belzutifan | TR-FRET Dimerization | Highly Selective | |

| Scaffold Amine | Structural Intermediate | N/A (Precursor) | Low/Undefined |

Cellular Activity (786-O Cell Line)

In VHL-deficient renal cell carcinoma lines (e.g., 786-O), the compounds exhibit:

-

Target Engagement: Dose-dependent reduction in HIF-2

protein levels is not the primary mode; rather, the functional transcriptional output is reduced. However, some destabilization of HIF-2 -

Gene Suppression:

reduction in VEGFA and CCND1 mRNA at concentrations -

Proliferation: Inhibition of cell growth in soft agar assays (anchorage-independent growth), which correlates with HIF-2 dependency.

ADME Profiles

-

Metabolic Stability: The 8-amine scaffold is susceptible to rapid oxidative metabolism. The 8-cyano derivatives (especially Belzutifan) are optimized to reduce glucuronidation, a major clearance pathway for the first-generation PT2385.

-

Protein Binding: Highly bound to plasma proteins (>98%).

In Vivo Pharmacology[1][3][4]

Pharmacokinetics (PK)

The transition from the amine-based scaffold to the final drugs focused heavily on optimizing PK properties, particularly half-life and oral bioavailability.

-

Absorption: Rapid oral absorption (

hours). -

Distribution: Extensive tissue distribution.

-

Metabolism: PT2385 showed variable exposure due to extensive glucuronidation. Belzutifan (vicinal difluoro modification) blocked this metabolic soft spot, resulting in a linear PK profile and a half-life suitable for once-daily dosing.

Efficacy in Xenograft Models

In 786-O mouse xenograft models, the 8-cyano derivatives demonstrate:

-

Tumor Regression: Significant reduction in tumor volume compared to vehicle.

-

Angiogenesis Inhibition: Reduced microvessel density (CD31 staining) in tumor tissues.

-

Biomarker Correlation: Efficacy correlates with the suppression of circulating VEGF levels.

Experimental Protocols

Protocol: HIF-2 TR-FRET Binding Assay

Objective: To quantify the ability of a compound (derived from the amine scaffold) to disrupt the HIF-2

Reagents:

-

Biotinylated HIF-2

PAS-B domain. -

His-tagged ARNT PAS-B domain.

-

Europium-labeled anti-His antibody (Donor).

-

Allophycocyanin (APC)-labeled streptavidin (Acceptor).

Workflow:

-

Preparation: Dilute 5-(4-fluorophenoxy)isoquinoline derivatives in DMSO.

-

Incubation: Mix 5 nM Biotin-HIF-2

and 5 nM His-ARNT in assay buffer (50 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT). -

Treatment: Add compound (10-point dose response) and incubate for 30 mins at RT.

-

Detection: Add Eu-anti-His and APC-Streptavidin. Incubate for 60 mins.

-

Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).

-

Analysis: Calculate IC50 based on the ratio of 665/615 nm signals.

Protocol: 786-O Cell Proliferation Assay

Objective: Assess phenotypic efficacy in a relevant cancer model.

-

Seeding: Plate 786-O cells (VHL-/-) at 2,000 cells/well in 96-well plates.

-

Treatment: 24 hours post-seeding, treat with compound (0.01 – 10

M). -

Duration: Incubate for 72–96 hours.

-

Readout: Add CellTiter-Glo (ATP quantification) or perform BrdU incorporation assay.

-

Control: Compare against a HIF-independent line (e.g., Caki-1) to ensure on-target selectivity.

Experimental Workflow Diagram

Figure 2: Screening cascade for 5-(4-fluorophenoxy)isoquinoline derivatives.

References

-

Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma." Cancer Research, 76(18), 5491-5500. Link

-

Xu, R., et al. (2019). "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma." Journal of Medicinal Chemistry, 62(15), 6876-6893. Link

-

Chen, W., et al. (2016). "Crystal structure of the HIF-2α/ARNT heterodimer in complex with a small molecule antagonist." Nature, 539, 112-117. Link

-

Rini, B. I., et al. (2021). "Belzutifan, a Novel HIF-2α Inhibitor, in Renal Cell Carcinoma."[2][5][7] New England Journal of Medicine, 385, 268-279. Link

-

PubChem. "Belzutifan (Compound CID 117947097)." National Library of Medicine. Link

Sources

Biological Evaluation of Novel Isoquinolino[5,4-ab]phenazines

Technical Whitepaper & Experimental Protocol Guide

Executive Summary & Structural Rationale

The fusion of phenazine and isoquinoline moieties into the isoquinolino[5,4-ab]phenazine scaffold creates a highly planar, electron-deficient tetracyclic system. Unlike flexible small molecules, this rigid architecture is purpose-built for DNA intercalation .

The biological evaluation of these novel compounds must move beyond simple cytotoxicity. The core directive is to validate their dual-mechanism potential:

-

Topoisomerase Poisoning: Stabilization of the DNA-enzyme cleavable complex (specifically Topo I, with potential for Topo II crossover).

-

Photo-nuclease Activity: The extended conjugated system allows for photo-induced electron transfer (PET), generating Reactive Oxygen Species (ROS) that cleave the phosphodiester backbone.

This guide outlines a self-validating screening cascade, moving from biophysical interactions to cellular phenotype confirmation.

Screening Cascade & Decision Logic

The following workflow illustrates the logical progression from synthesis to lead selection. It enforces a "fail-fast" mechanism where compounds failing DNA binding metrics are discarded before expensive cellular assays.

Figure 1: The critical path for evaluating DNA-intercalating agents. Note the biophysical gatekeeping step.

Biophysical Validation: DNA Intercalation

Before assessing biological activity, we must prove the physical interaction mode. Phenazine derivatives often bind via groove binding or intercalation; only intercalation correlates strongly with Topoisomerase poisoning for this scaffold.

UV-Vis Absorption Titration

Objective: Determine the intrinsic binding constant (

Protocol:

-

Preparation: Prepare a

solution of the isoquinolino[5,4-ab]phenazine derivative in Tris-HCl buffer (pH 7.4). -

Titration: Add incremental aliquots of Calf Thymus DNA (Ct-DNA) stock (

). -

Measurement: Record spectra (200–600 nm) after 5 min incubation per addition.

-

Analysis: Plot

vs.

Viscosity Measurements (The Gold Standard)

Objective: Distinguish intercalation from groove binding. Scientific Integrity: UV-Vis alone is inconclusive. Intercalators lengthen the DNA helix (increasing viscosity), while groove binders do not.

Protocol:

-

Use an Ubbelohde viscometer maintained at

. -

Measure flow time of Ct-DNA (

) in the absence ( -

Data Output: Plot

vs. binding ratio-

Slope > 0: Intercalation (Helix lengthening).

-

Slope ≈ 0: Groove Binding.[1]

-

Enzymatic Mechanism: Topoisomerase I Inhibition[2][3]

Isoquinolino[5,4-ab]phenazines have been reported to specifically inhibit Topo I, preventing the re-ligation of DNA strands.

Protocol: Supercoiled Plasmid Relaxation Assay

Principle: Topo I relaxes supercoiled plasmid DNA (Form I) into relaxed circular DNA (Form II). Inhibitors prevent this, maintaining the supercoiled band on the gel.

-

Reaction Mix:

-

0.5

pBR322 plasmid DNA (Supercoiled). -

1 Unit human Topoisomerase I.

-

Test compound (

). -

Assay buffer (10 mM Tris-HCl, pH 7.9, 150 mM NaCl, 0.1% BSA).

-

-

Incubation: 30 minutes at

. -

Termination: Add 2

stop solution (5% SDS, 0.25% bromophenol blue). -

Electrophoresis: 1% agarose gel in TBE buffer (50V, 2 hours). Stain with Ethidium Bromide.

-

Quantification: Densitometry of the supercoiled band (Form I) retention.

Data Presentation Template:

| Compound ID | Concentration ( | Form I (Supercoiled) % | Form II (Relaxed) % | Outcome |

| Control | 0 | < 5% | > 95% | Full Activity |

| Camptothecin | 10 | > 80% | < 20% | Validated Inhibition |

| Iso-Phen-01 | 10 | 15% | 85% | Weak Inhibition |

| Iso-Phen-06 | 10 | 78% | 22% | Potent Hit |

Cellular Phenotyping & Mechanism

Cytotoxicity (SRB or MTT Assay)

Cell Lines:

-

A549 (Lung Carcinoma): High relevance for phenazine derivatives.[2][3][4]

-

P388 (Murine Leukemia): Historical sensitivity to intercalators.

-

MRC-5 (Normal Fibroblasts): Critical for determining the Selectivity Index (SI).

Key Metric: Calculate

Photo-Cleavage & ROS Generation

A unique feature of the isoquinolino[5,4-ab]phenazine scaffold is photo-activity.

Protocol:

-

Incubate pBR322 DNA with compound.

-

Irradiate with UV (365 nm) or visible light (>400 nm) for 30-60 mins.

-

Run agarose gel electrophoresis.

-

Scavenger Test: Repeat in presence of

(Singlet oxygen quencher) or DMSO (OH radical scavenger) to identify the specific ROS species involved.

References

-

Jia, J., et al. (2005). "Novel synthetic isoquinolino[5,4-ab]phenazines: inhibition toward topoisomerase I, antitumor and DNA photo-cleaving activities."[2] Bioorganic & Medicinal Chemistry Letters.

-

Laursen, J. B., & Nielsen, J. (2004). "Phenazine natural products: biosynthesis, synthetic analogues, and biological activity." Chemical Reviews.

-

Gatto, B., et al. (1996). "Fused aryl-phenazines: scaffold for the development of bioactive molecules." Journal of Medicinal Chemistry.

-

Denny, W. A. (2002). "Acridine derivatives as chemotherapeutic agents." Current Medicinal Chemistry.

Sources

- 1. scilit.com [scilit.com]

- 2. Novel synthetic isoquinolino[5,4-ab]phenazines: inhibition toward topoisomerase I, antitumor and DNA photo-cleaving activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fused aryl-phenazines: scaffold for the development of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

5-(4-Fluorophenoxy)isoquinolin-8-amine: A Technical Guide to a Novel Kinase Inhibitor Scaffold

Abstract

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned kinase inhibitors as a cornerstone of modern drug discovery. The isoquinoline scaffold has emerged as a privileged structure, capable of targeting the highly conserved ATP-binding site of various kinases.[1] This technical guide provides an in-depth exploration of 5-(4-Fluorophenoxy)isoquinolin-8-amine, a representative compound from a promising new class of potential kinase inhibitors. We will delve into the mechanistic rationale behind its design, outline detailed protocols for its synthesis and biological evaluation, and discuss the interpretation of key experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel kinase inhibitors.

Introduction: The Isoquinoline Scaffold in Kinase Inhibition

The discovery that isoquinoline sulfonamides could potently and selectively inhibit protein kinases was a watershed moment in cellular biology and drug discovery.[1] These pioneering compounds demonstrated that the ATP-binding site of kinases could be effectively targeted by small molecules, paving the way for the development of numerous targeted therapies. The isoquinoline ring itself is a key pharmacophore, often mimicking the adenine ring of ATP and forming crucial hydrogen bonds within the kinase hinge region.[1]

Compounds based on the isoquinoline scaffold have demonstrated a broad spectrum of biological activities, with a significant focus on their anticancer properties.[2] Their antiproliferative effects are often associated with the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway, induction of apoptosis, and cell cycle arrest.[2] Furthermore, isoquinoline derivatives have been investigated as inhibitors of topoisomerase and microtubule polymerization.[2]

This guide focuses on 5-(4-Fluorophenoxy)isoquinolin-8-amine as a case study to illustrate the process of characterizing a novel isoquinoline-based kinase inhibitor. The strategic incorporation of a fluorophenoxy group at the 5-position and an amine at the 8-position is designed to explore novel interactions within the kinase active site and enhance selectivity and potency.

Mechanistic Rationale and Potential Signaling Pathways

The design of 5-(4-Fluorophenoxy)isoquinolin-8-amine is predicated on the established principles of ATP-competitive kinase inhibition. The core isoquinoline structure is expected to anchor the molecule in the ATP-binding pocket, while the substituents at the 5 and 8 positions can be tailored to achieve selectivity for specific kinases.

A primary hypothetical target for this class of compounds is the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[2] Inhibition of key kinases within this pathway, such as PI3K or Akt, can lead to the induction of apoptosis and a halt in tumor progression.

Below is a diagram illustrating the proposed mechanism of action of 5-(4-Fluorophenoxy)isoquinolin-8-amine within the PI3K/Akt/mTOR signaling cascade.

Sources

cytotoxicity of novel thiazole-fused quinazolinones

An In-depth Technical Guide on the Cytotoxicity of Novel Thiazole-Fused Quinazolinones

Authored by: A Senior Application Scientist

Foreword

In the landscape of medicinal chemistry, the quinazolinone scaffold remains a cornerstone of innovation, demonstrating a remarkable breadth of pharmacological activities. Its fusion with the thiazole moiety, a privileged five-membered heterocyclic ring, has given rise to a new class of compounds with significant therapeutic potential, particularly in oncology. This guide provides an in-depth exploration of the cytotoxic properties of these novel thiazole-fused quinazolinones. We will dissect the methodologies for evaluating their efficacy, delve into the mechanistic underpinnings of their action, and offer a framework for their rational development as next-generation anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.

The Quinazolinone-Thiazole Hybrid: A Synopsis of Therapeutic Promise

Quinazolinone, a bicyclic heterocyclic compound, is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The thiazole ring, on the other hand, is another critical component in many biologically active molecules, valued for its diverse chemical reactivity and ability to engage in various biological interactions.

The strategic fusion of these two scaffolds results in a rigid, planar molecular architecture that can effectively interact with various biological targets. The resulting thiazole-fused quinazolinones have emerged as a promising class of cytotoxic agents, with studies demonstrating their ability to inhibit cell proliferation and induce cell death in a range of cancer cell lines.

Synthesis of Thiazole-Fused Quinazolinones: A Generalized Approach

The synthesis of thiazole-fused quinazolinones typically involves a multi-step process. A common and efficient method is the Hantzsch thiazole synthesis. This approach generally involves the reaction of an α-haloketone with a thioamide derivative.

A representative synthetic route begins with the preparation of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea. Subsequently, this thiazole derivative is reacted with an anthranilic acid derivative in the presence of a suitable condensing agent to yield the final thiazole-fused quinazolinone product. The versatility of this synthetic strategy allows for the introduction of a wide range of substituents on both the quinazolinone and thiazole rings, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Core Methodologies for Cytotoxicity Assessment

A robust evaluation of the cytotoxic potential of novel compounds requires a multi-pronged approach, employing a battery of assays that probe different aspects of cell health and death.

Cell Viability and Proliferation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing. It provides a quantitative measure of cell viability by assessing the metabolic activity of the cells.

Principle of the MTT Assay

Viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT salt, converting it into a purple formazan product. The amount of this formazan, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.

Step-by-Step Protocol for the MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compounds (thiazole-fused quinazolinones) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, the formazan crystals will form within the cells.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

Caption: A streamlined workflow of the MTT assay for assessing cell viability.

Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay serves as a complementary method to the MTT assay, providing a measure of cytotoxicity by quantifying the release of lactate dehydrogenase from cells with damaged plasma membranes.

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The assay measures the activity of this released LDH, which is proportional to the extent of cell lysis.

Step-by-Step Protocol for the LDH Assay

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay (seeding and compound treatment).

-

Collection of Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer).

Apoptosis vs. Necrosis: Flow Cytometry with Annexin V/PI Staining

To elucidate the mode of cell death induced by the test compounds, flow cytometry using Annexin V and Propidium Iodide (PI) staining is an indispensable tool.

Principle of Annexin V/PI Staining

-

Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a hallmark of late-stage apoptosis and necrosis.

By using these two stains concurrently, it is possible to distinguish between:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

Step-by-Step Protocol for Annexin V/PI Staining

-

Cell Culture and Treatment: Grow and treat cells with the test compounds as previously described.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cell populations.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Thiazole-fused quinazolinones may exert their cytotoxic effects by inducing cell cycle arrest at specific checkpoints. Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle.

Principle of Cell Cycle Analysis with PI

PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in:

-

G0/G1 phase: 2n DNA content.

-

S phase: Intermediate DNA content.

-

G2/M phase: 4n DNA content.

Step-by-Step Protocol for Cell Cycle Analysis

-

Cell Culture and Treatment: Treat cells with the test compounds for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.

-

Staining: Rehydrate the cells and treat them with RNase to prevent staining of RNA. Then, stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Investigating the Mechanism of Action

Understanding the molecular mechanisms underlying the cytotoxicity of these compounds is crucial for their further development.

Antioxidant Potential: DPPH and ABTS Assays

Oxidative stress is implicated in both the development of cancer and the mechanism of action of many anticancer drugs. The antioxidant potential of the novel compounds can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of Radical Scavenging Assays

Both DPPH and ABTS are stable free radicals that exhibit a characteristic color. In the presence of an antioxidant, these radicals are scavenged, leading to a decrease in the color intensity, which can be measured spectrophotometrically.

Modulation of Signaling Pathways

The cytotoxic effects of thiazole-fused quinazolinones are often mediated by their interaction with key signaling pathways involved in cell survival, proliferation, and death. A common pathway implicated is the intrinsic apoptosis pathway.

The Intrinsic Apoptosis Pathway

This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.

Proposed Signaling Pathway for Thiazole-Fused Quinazolinone-Induced Apoptosis

Caption: A proposed intrinsic apoptosis pathway initiated by thiazole-fused quinazolinones.

Data Presentation and Interpretation

The results from the cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity (IC50) of Representative Thiazole-Fused Quinazolinones

| Compound | MCF-7 (μM) | HeLa (μM) | A549 (μM) | Normal Fibroblasts (μM) |

| TQ-1 | 5.2 ± 0.4 | 8.1 ± 0.6 | 6.5 ± 0.5 | > 100 |

| TQ-2 | 2.8 ± 0.3 | 4.5 ± 0.4 | 3.1 ± 0.2 | 85.2 ± 7.1 |

| TQ-3 | 10.5 ± 0.9 | 15.2 ± 1.1 | 12.8 ± 1.0 | > 100 |

| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 5.6 ± 0.5 |

Data are presented as mean ± standard deviation from three independent experiments.

The data in Table 1 illustrate the cytotoxic potency of three hypothetical thiazole-fused quinazolinones (TQ-1, TQ-2, and TQ-3) against different cancer cell lines (MCF-7, HeLa, A549) and a normal cell line. A lower IC50 value indicates higher potency. The selectivity of the compounds for cancer cells over normal cells is a critical parameter for their therapeutic potential.

Conclusion and Future Directions

The exploration of thiazole-fused quinazolinones as cytotoxic agents represents a promising avenue in cancer drug discovery. The methodologies outlined in this guide provide a robust framework for their in vitro characterization. Future studies should focus on elucidating the specific molecular targets of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in in vivo models of cancer. A comprehensive understanding of their mechanism of action will be paramount in advancing these novel compounds from the laboratory to the clinic.

References

-

MTT Assay Protocol. (n.d.). BosterBio. Retrieved from [Link]

Methodological & Application

Application Notes & Experimental Protocols: 5-(4-Fluorophenoxy)isoquinolin-8-amine

Document ID: AN-IQF-8A-2026-V1

Abstract: This document provides a comprehensive technical guide for the investigation of 5-(4-Fluorophenoxy)isoquinolin-8-amine, a novel isoquinoline derivative with potential applications in drug discovery and chemical biology. Drawing upon the well-established pharmacological importance of the isoquinoline scaffold and the strategic incorporation of a fluorinated moiety, we present detailed protocols for the initial characterization, handling, and biological evaluation of this compound. The guide is structured to provide researchers with both the theoretical framework and the practical methodologies required to explore its potential as a kinase inhibitor, an antiproliferative agent, or an anti-infective.

Scientific Introduction & Rationale

The isoquinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs with diverse biological activities, including antitumor and antibiotic properties[1]. The 8-aminoquinoline subclass, in particular, has a storied history in the development of antimalarial agents[2][3]. Furthermore, the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability[1][4].

The compound 5-(4-Fluorophenoxy)isoquinolin-8-amine combines these key features. The fluorophenoxy group at the 5-position may confer unique binding properties and improved pharmacokinetic profiles, while the 8-amino group serves as a critical pharmacophore for potential interactions with biological targets. Based on the activities of structurally related molecules, this compound is a prime candidate for investigation in oncology and infectious diseases. This guide outlines the foundational experimental workflows to test these hypotheses.

Compound Profile & Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for designing robust experiments. The following table summarizes the in silico predicted properties for 5-(4-Fluorophenoxy)isoquinolin-8-amine.

| Property | Value | Significance in Experimental Design |

| Molecular Formula | C₁₅H₁₁FN₂O | Essential for calculating molarity and concentrations. |

| Molecular Weight | 254.26 g/mol | Used for preparing stock solutions of precise concentration. |

| Predicted LogP | 3.5 - 4.0 | Suggests moderate lipophilicity and good membrane permeability, but may require organic solvents for solubilization. |

| Predicted pKa (Basic) | 4.5 - 5.5 (Amine) | The primary amine is weakly basic; solubility may be pH-dependent. Buffering conditions for assays should be considered. |

| Predicted Solubility | Low in water | Indicates the necessity of using a solvent like DMSO for stock solutions. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Can participate in hydrogen bonding with target proteins. |

| Hydrogen Bond Acceptors | 3 (N, O, F) | Can participate in hydrogen bonding with target proteins. |

Hypothesized Biological Target & Mechanism of Action

Many quinoline and isoquinoline derivatives function as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer[5][6][7]. The c-Met receptor tyrosine kinase, for instance, is a validated oncology target, and inhibitors often feature a quinoline core[5]. We hypothesize that 5-(4-Fluorophenoxy)isoquinolin-8-amine may act as an ATP-competitive inhibitor of one or more protein kinases, blocking downstream signaling pathways that control cell proliferation and survival.

Experimental Workflows & Protocols

This section details the essential protocols for the initial characterization of 5-(4-Fluorophenoxy)isoquinolin-8-amine. The overall experimental strategy follows a logical progression from basic handling to specific cell-based and biochemical assays.

Protocol 1: Compound Handling, Solubilization, and Storage

Rationale: Proper solubilization and storage are paramount to ensure compound stability and obtain reproducible results. Given its predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

Materials:

-

5-(4-Fluorophenoxy)isoquinolin-8-amine (solid powder)

-

Anhydrous/Molecular Biology Grade DMSO

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing: Tare a sterile, dry microcentrifuge tube on an analytical balance. Carefully weigh a precise amount of the compound (e.g., 2.54 mg) into the tube.

-

Solubilization: Add the calculated volume of DMSO to achieve the desired stock concentration. For example, to create a 10 mM stock from 2.54 mg (MW = 254.26 g/mol ):

-

Moles = 0.00254 g / 254.26 g/mol = 1 x 10⁻⁵ mol (or 10 µmol)

-

Volume for 10 mM stock = 10 µmol / 10 mmol/L = 1 µL / 1 nmol = 1000 µL (1 mL)

-

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used if dissolution is difficult.

-

Aliquoting & Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile tubes.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for several months.

Trustworthiness Check:

-

Vehicle Control: Always include a "DMSO only" control in all subsequent experiments at the same final concentration used for the test compound. The final DMSO concentration in assays should ideally be kept below 0.5% to avoid solvent-induced artifacts.

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

Rationale: This protocol determines the compound's ability to inhibit the growth of cancer cell lines. The MTT assay measures the metabolic activity of living cells, which is proportional to the cell number. This is a standard method for assessing cytotoxicity or cytostatic effects[8].

Materials:

-

Cancer cell lines of interest (e.g., HCT15, HeLa)[9]

-

Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Compound stock solution (10 mM in DMSO)

-

Multi-channel pipette and plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Dilution: Prepare a serial dilution of the compound in complete medium. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions. Remember to include a vehicle control (medium with DMSO) and a "no cells" blank control.

-

Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no cells" blank from all other values.

-

Calculate the percentage of cell viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

-

Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Protocol 3: In Vitro Antimalarial Activity (LDH Assay)

Rationale: This assay is used to determine the efficacy of compounds against the malaria parasite, Plasmodium falciparum. It quantifies the activity of parasite-specific lactate dehydrogenase (pLDH), which is released from lysed parasites and is a reliable indicator of parasite viability[2].

Materials:

-

Synchronized cultures of P. falciparum (chloroquine-sensitive, e.g., D6, and resistant, e.g., W2 strains)[2]

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI 1640 with Albumax)

-

96-well plates

-

LDH assay reagents:

-

Malate solution

-

APAD (3-acetylpyridine adenine dinucleotide)

-

NBT (Nitro blue tetrazolium)

-

Diaphorase

-

Triton X-100

-

-

Positive control drug (e.g., Chloroquine)

-

Plate reader (650 nm absorbance)

Procedure:

-

Assay Plate Preparation: Prepare serial dilutions of the test compound in culture medium in a 96-well plate. Include vehicle controls (DMSO) and a positive control (Chloroquine).

-

Parasite Culture Addition: Add parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well. Include wells with uninfected RBCs as a background control.

-

Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Cell Lysis: Lyse the cells by either a freeze-thaw cycle or by adding a lysis buffer containing Triton X-100.

-

LDH Reaction:

-

In a separate reaction plate, add the LDH assay reagents (Malate, APAD, NBT, Diaphorase).

-

Transfer a portion of the lysate from the assay plate to the reaction plate.

-

-

Measurement: Incubate the reaction plate in the dark at room temperature for 30-60 minutes. The pLDH will catalyze a reaction that results in a colored product. Measure the absorbance at 650 nm.

-

Data Analysis:

-

Subtract the average absorbance of the uninfected RBC control from all other values.

-

Calculate the percentage of parasite growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (concentration for 50% inhibition).

-

References

- Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). Journal of Chemistry.

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). PMC.

- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (n.d.). Frontiers.

- A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2025). MDPI.

- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025).

- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (n.d.). PMC.

- Application Notes and Protocols: 8-Aminoquinoline in Complex Molecule Synthesis. (n.d.). Benchchem.

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). MDPI.

- Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. (2013). PubMed.

- C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (n.d.). PMC - NIH.

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N

- Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. (n.d.). PMC.

- Discovery of a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a novel DNA intercalating topoisomerase IIα poison. (2021). PubMed.

- Exploring Diverse Frontiers: Advancements of Bioactive 4- Aminoquinoline-based molecular hybrids in targeted therapeutics and. (n.d.). WestminsterResearch.

- SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. (n.d.). Semantic Scholar.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. (2022).

- Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evalu

- Preparation of pharmacological agents. (2025). Protocols.io.

- BestProtocols: Staining Intracellular Antigens for Flow Cytometry. (n.d.). Thermo Fisher Scientific.

- 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (n.d.). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a novel DNA intercalating topoisomerase IIα poison - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Cell-Based Assay Protocols for the Evaluation of 5-(4-Fluorophenoxy)isoquinolin-8-amine

Introduction & Mechanistic Grounding

The compound 5-(4-Fluorophenoxy)isoquinolin-8-amine (CAS 1154275-78-1) represents a highly specialized chemical building block and putative kinase inhibitor. Isoquinoline-based scaffolds are privileged structures in medicinal chemistry, historically exemplified by clinically approved drugs like Fasudil and Netarsudil, which target the ATP-binding pocket of Rho-associated protein kinases (ROCK1 and ROCK2)[1].

When evaluating novel isoquinoline-8-amine derivatives, researchers must employ a multiparametric, self-validating cell-based assay system. Biochemical (cell-free) kinase assays often fail to predict in vivo efficacy due to factors like cellular permeability, ATP competition, and off-target cytotoxicity. Therefore, establishing a robust cell-based workflow is critical to accurately determine the half-maximal inhibitory concentration (IC50), validate the mechanism of action (MoA), and define the therapeutic window[2].

The RhoA/ROCK Signaling Axis

ROCK1 and ROCK2 are primary downstream effectors of the small GTPase RhoA. Upon activation, ROCK phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 853 (Thr853). This phosphorylation inactivates Myosin Light Chain Phosphatase (MLCP), leading to a net increase in phosphorylated Myosin Light Chain (p-MLC), which subsequently drives actin stress fiber assembly and cellular contraction[3].

Figure 1: Mechanism of isoquinoline-based ROCK inhibitors within the RhoA/ROCK signaling axis.

Experimental Design & E-E-A-T Principles

As an Application Scientist, designing a trustworthy protocol requires understanding the causality behind experimental choices .

-

Why measure p-MYPT1 (Thr853) instead of just p-MLC? While p-MLC is the ultimate driver of the phenotype, it is phosphorylated by multiple kinases (e.g., MLCK, ZIPK). MYPT1 Thr853 is a direct, specific substrate of ROCK. Measuring p-MYPT1 provides a highly specific readout of ROCK target engagement[2].

-

Why use an In-Cell Western (ICW)? Traditional Western blots require cell lysis, which exposes MYPT1 to highly active endogenous phosphatases, often leading to rapid signal degradation and high variability. ICW fixes the cells immediately, preserving the transient phosphorylation state and allowing for high-throughput, quantitative dose-response modeling.

-

Why mandate a viability counter-screen? Cytoskeletal collapse (loss of stress fibers) can occur non-specifically if a compound is acutely toxic. A parallel viability assay ensures the observed IC50 represents specific kinase inhibition, not general cytotoxicity[4].

Quantitative Data Summarization

| Assay Type | Primary Readout | Target Metric | Biological Significance | Expected Control (Y-27632) |

| In-Cell Western | Ratio of p-MYPT1 / Total MYPT1 | IC50 | Direct cellular target engagement | 140 - 300 nM |

| Phenotypic | F-Actin Stress Fiber Area | MEC* | Functional consequence of inhibition | ~1.0 µM |

| Viability | ATP-dependent Luminescence | CC50 | Assessment of off-target toxicity | >50.0 µM |

*MEC = Minimum Effective Concentration required to induce a visible phenotypic change.

Figure 2: Multiparametric cell-based assay workflow for validating putative kinase inhibitors.

Detailed Step-by-Step Protocols

Protocol A: Target Engagement via In-Cell Western (ICW)

This protocol quantifies the inhibition of ROCK-mediated MYPT1 phosphorylation in intact cells.

Materials: MDA-MB-231 breast cancer cells, 96-well black-walled/clear-bottom plates, 4% Paraformaldehyde (PFA), 0.1% Triton X-100, Odyssey Blocking Buffer, Anti-p-MYPT1 (Thr853) antibody, Anti-Total MYPT1 antibody, Near-IR secondary antibodies (e.g., IRDye 680RD and 800CW).

-

Cell Seeding: Seed MDA-MB-231 cells at 15,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.

-

Serum Starvation: Carefully aspirate media and replace with serum-free media for 16 hours. Rationale: Serum contains Lysophosphatidic Acid (LPA), which basally hyperactivates RhoA. Starvation synchronizes the cells and lowers the baseline.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 5-(4-Fluorophenoxy)isoquinolin-8-amine (range: 10 µM to 0.3 nM) in serum-free media. Add to cells and incubate for 1 hour. Include Y-27632 (10 µM) as a positive control.

-

Stimulation: Add LPA (final concentration 10 µM) for exactly 15 minutes to acutely stimulate the RhoA/ROCK pathway.

-

Fixation & Permeabilization: Immediately aspirate media and add 4% PFA for 20 minutes at room temperature (RT). Wash 3x with PBS. Add 0.1% Triton X-100 in PBS for 15 minutes to permeabilize.

-

Staining: Block with Odyssey Blocking Buffer for 1 hour. Add primary antibodies (multiplexed p-MYPT1 and Total MYPT1) overnight at 4°C. Wash 5x with PBS-T (0.1% Tween-20). Add Near-IR secondary antibodies for 1 hour at RT in the dark.

-

Imaging & Analysis: Wash 5x with PBS-T. Image the plate using a near-infrared imager (e.g., LI-COR Odyssey). Normalize the p-MYPT1 signal (800 nm) to the Total MYPT1 signal (700 nm) for each well to calculate the IC50.

Protocol B: Phenotypic Validation (Actin Cytoskeleton Rearrangement)

This assay visually confirms that the biochemical inhibition translates to the expected cellular phenotype (loss of stress fibers).

-

Preparation: Seed cells on glass coverslips or in a 96-well imaging plate.

-

Treatment: Treat cells with 5-(4-Fluorophenoxy)isoquinolin-8-amine at 1x, 3x, and 10x the calculated IC50 from Protocol A for 2 hours.

-

Fixation: Fix with 4% PFA for 15 minutes. Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Fluorescent Staining: Incubate cells with Alexa Fluor 488-Phalloidin (1:400) and DAPI (1 µg/mL) in PBS containing 1% BSA for 45 minutes at RT in the dark. Rationale: Phalloidin binds specifically to F-actin, allowing visualization of stress fiber dissolution.

-

Microscopy: Image using a confocal or high-content fluorescence microscope. Healthy untreated cells will display thick, parallel actin cables. Effective ROCK inhibition will result in the collapse of these cables into a disorganized, cortical actin ring.

Protocol C: Cytotoxicity Counter-Screen (CellTiter-Glo)

Ensures the compound does not cause acute ATP depletion or cell death at therapeutic concentrations.

-

Seeding & Treatment: Seed cells in a 96-well opaque white plate. Treat with the same dose-response curve of the compound used in Protocol A, but extend the incubation time to 24 and 48 hours.

-

Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to RT for 30 minutes. Add a volume of reagent equal to the volume of cell culture media present in each well.

-

Luminescence Reading: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

-

Interpretation: Calculate the CC50 (Concentration causing 50% Cytotoxicity). A viable specific inhibitor should possess a therapeutic window of at least 10-fold (CC50 / IC50 > 10).

References

-

Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

-

Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Enzymology / PubMed. Available at:[Link]

-

FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity. Bioscience Reports, Portland Press. Available at:[Link]

-

Myosin Phosphatase Modulates the Cardiac Cell Fate by Regulating the Subcellular Localization of Nkx2.5 in a Wnt/Rho–Associated Protein Kinase–Dependent Pathway. Circulation Research, AHA Journals. Available at:[Link]

Sources

- 1. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. portlandpress.com [portlandpress.com]

Application Notes and Protocols for the Quantification of 5-(4-Fluorophenoxy)isoquinolin-8-amine

Introduction

5-(4-Fluorophenoxy)isoquinolin-8-amine is a novel heterocyclic compound of significant interest in pharmaceutical research and development due to its structural resemblance to pharmacologically active isoquinoline alkaloids and aromatic amines.[1] Accurate and reliable quantification of this molecule is paramount for pharmacokinetic studies, formulation development, quality control, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the precise quantification of 5-(4-Fluorophenoxy)isoquinolin-8-amine in various matrices, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and validated against internationally recognized standards to ensure data integrity and reproducibility.

Principles of Analysis

The analytical strategy for 5-(4-Fluorophenoxy)isoquinolin-8-amine leverages its distinct chemical features: the isoquinoline core, the aromatic amine group, and the fluorophenoxy moiety. These structural elements inform the selection of appropriate analytical techniques.

-

Chromatographic Separation: The compound's moderate polarity and aromaticity make it an ideal candidate for reverse-phase high-performance liquid chromatography (RP-HPLC), which separates analytes based on their hydrophobic interactions with a nonpolar stationary phase.

-

Spectroscopic Detection: The presence of chromophores in the isoquinoline and aromatic ring systems allows for detection and quantification using UV-Vis spectrophotometry. For enhanced sensitivity and selectivity, mass spectrometry (MS) is employed, which ionizes the molecule and separates the ions based on their mass-to-charge ratio.

-

Method Validation: All proposed methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the reliability of the analytical data through rigorous assessment of specificity, linearity, accuracy, precision, and robustness.[2][3][4][5][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the routine quantification of 5-(4-Fluorophenoxy)isoquinolin-8-amine in bulk drug substances and simple formulations.

Expertise & Experience: Rationale for Method Design

The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating a wide range of aromatic and moderately polar compounds, such as isoquinoline alkaloids.[7][8] The mobile phase, a gradient of acetonitrile and a buffered aqueous solution, is optimized to ensure sharp peak shapes and adequate retention of the analyte. The acidic pH of the buffer (e.g., ammonium acetate at pH 3.6) is crucial for protonating the basic amine group, which enhances its interaction with the stationary phase and improves peak symmetry.[9] A detection wavelength of 280 nm is selected based on the expected UV absorbance of the isoquinoline ring system, offering a good balance of sensitivity and selectivity.[7]

Experimental Protocol

1. Instrumentation and Materials:

- HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

- Acetonitrile (HPLC grade).

- Ammonium acetate (analytical grade).

- Formic acid (analytical grade).

- Ultrapure water.

- 0.45 µm syringe filters.

2. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 10 mM Ammonium Acetate in water, pH 3.6 (adjusted with formic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

3. Standard and Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-(4-Fluorophenoxy)isoquinolin-8-amine reference standard and dissolve in 10 mL of methanol.

- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (20% Acetonitrile in 10 mM Ammonium Acetate buffer) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

- Sample Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[7]

4. Data Analysis and Quantification:

- Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

- Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is typically required.[6]

- Quantify the amount of 5-(4-Fluorophenoxy)isoquinolin-8-amine in the sample by interpolating its peak area from the calibration curve.

Trustworthiness: Method Validation

This HPLC-UV method must be validated according to ICH Q2(R2) guidelines.[2][4] The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from any impurities or excipients, with no significant interference at the analyte's retention time. |

| Linearity | r² > 0.99 over the specified concentration range. |

| Accuracy | 98-102% recovery of the analyte in spiked samples. |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) < 2%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[6][7] |

| Robustness | The method's performance should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, column temperature, flow rate). |

Workflow Diagram

Caption: General workflow for quantification by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)